4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is an organic compound with the molecular formula C13H19BO4. It is a boronic acid derivative, specifically a pinacol boronate ester, which is widely used in organic synthesis and medicinal chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.
Mechanism of Action
Target of Action
It’s known that this compound is a type of organoboron compound . Organoboron compounds are often used as versatile reagents in organic synthesis, due to their ability to form carbon-carbon and carbon-heteroatom bonds .
Mode of Action
Organoboron compounds, in general, are known to participate in various types of reactions, including c-c bond formation, oxidation, and reduction . They can act as Lewis acids, forming adducts with a variety of Lewis bases .
Biochemical Pathways
Organoboron compounds are often used in the synthesis of complex organic molecules, potentially affecting a wide range of biochemical pathways depending on the specific context of their use .
Pharmacokinetics
The physicochemical properties such as its molecular weight (158), density (09642 g/mL at 25 °C), boiling point (120°C at 228mm), and vapor pressure (33108mmHg at 25°C) suggest that it may have certain pharmacokinetic behaviors .
Result of Action
Given its role as an organoboron compound, it is likely to be involved in the synthesis of complex organic molecules, potentially leading to a wide range of molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. It is sensitive to moisture and should be stored under inert gas (nitrogen or Argon) at 2-8°C . It should also be kept away from oxidizing agents and ignition sources .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol can be synthesized through several methods. One common method involves the reaction of 4-methoxyphenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert it into different boronic acid derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions typically involve the use of bases such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various functionalized phenols .
Scientific Research Applications
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyphenylboronic Acid Pinacol Ester: Similar in structure but with a hydroxyl group instead of a methoxy group.
Phenylboronic Acid Pinacol Ester: Lacks the methoxy group and has a simpler structure.
2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar boronate ester but with a phenyl group instead of a methoxyphenyl group.
Uniqueness
4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its methoxy group, which enhances its reactivity and stability compared to similar compounds. This makes it particularly useful in specific synthetic applications and drug development .
Properties
IUPAC Name |
4-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4/c1-12(2)13(3,4)18-14(17-12)10-8-9(16-5)6-7-11(10)15/h6-8,15H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URRPKAAGJYPAPH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30587819 | |
Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
937591-48-5 | |
Record name | 4-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30587819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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